- Process for the preparation of aziridine crosslinking agent, China, , ,

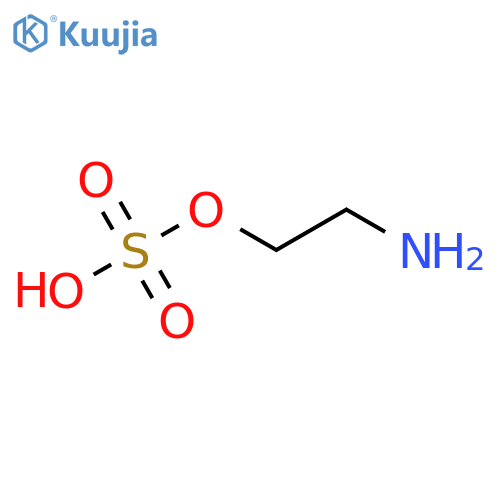

Cas no 926-39-6 (2-Aminoethyl hydrogen sulfate)

2-Aminoethyl hydrogen sulfate Propiedades químicas y físicas

Nombre e identificación

-

- 2-Aminoethyl hydrogen sulfate

- Sulfuric Acid Mono(2-Aminoethyl) Ester

- 2-Aminoethyl hyorogen sulfate

- 2-AMINOETHYL SULFATE

- Ethanol, 2-amino-,1-(hydrogen sulfate)

- Ethanol, 2-amino-, hydrogen sulfate (7CI)

- Ethanol, 2-amino-, hydrogen sulfate (ester) (8CI, 9CI)

- Ethanol, 2-amino-, sulfate (6CI)

- (2-Aminoethoxy)sulfonic acid

- 2-Aminoethanol hydrogen sulfate (ester)

- 2-Aminoethyl sulfuric acid

- 2-Azaniumylethyl sulfate

- Ethanolamine O-sulfate

- Ethanolamine sulfate

- Mono(2-aminoethyl) sulfate

- NSC 204188

- NSC 3532

- WAS-34

-

- MDL: MFCD00008179

- Renchi: 1S/C2H7NO4S/c3-1-2-7-8(4,5)6/h1-3H2,(H,4,5,6)

- Clave inchi: WSYUEVRAMDSJKL-UHFFFAOYSA-N

- Sonrisas: O=S(OCCN)(O)=O

Atributos calculados

- Calidad precisa: 141.01000

- Recuento atómico isotópico: 0

- Recuento de donantes vinculados al hidrógeno: 2

- Recuento de receptores de enlace de hidrógeno: 5

- Recuento de átomos pesados: 8

- Cuenta de enlace giratorio: 3

- Complejidad: 133

- Recuento de unidades de unión covalente: 1

- Recuento del Centro estereoscópico atómico definido: 0

- Recuento de centros estereoscópicos atómicos indefinidos: 0

- Recuento de centros tridimensionales de bonos fijos: 0

- Conteo indefinido de centros tridimensionales de Bond: 0

- Carga superficial: 0

- Recuento de constructos de variantes mutuas: nothing

- Xlogp3: -4.1

Propiedades experimentales

- Color / forma: White crystalline powder. Non corrosive.

- Denso: 1.344 (estimate)

- Punto de fusión: 279°C(dec.)(lit.)

- índice de refracción: 1.5130 (estimate)

- Coeficiente de distribución del agua: almost transparency

- PSA: 98.00000

- Logp: 0.54560

- Disolución: Soluble in water, insoluble in most organic solvents.

2-Aminoethyl hydrogen sulfate Información de Seguridad

-

Símbolo:

- Promover:warning

- Palabra de señal:Warning

- Instrucciones de peligro: H302-H315-H319

- Declaración de advertencia: P264-P270-P280-P301+P312+P330-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313-P501

- Número de transporte de mercancías peligrosas:NONH for all modes of transport

- Wgk Alemania:3

- Código de categoría de peligro: 22-36/37/38

- Instrucciones de Seguridad: S26-S36

- Rtecs:KJ6371000

-

Señalización de mercancías peligrosas:

- Términos de riesgo:R22

- Condiciones de almacenamiento:Sealed in dry,Room Temperature

2-Aminoethyl hydrogen sulfate Datos Aduaneros

- Código HS:2922199090

- Datos Aduaneros:

China Customs Code:

2922199090Overview:

2922199090. Other amino alcohols and their ethers,Esters and their salts(Except those containing more than one oxygen-containing group). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

Declaration elements:

Product Name, component content, use to, The color of ethanolamine and its salt should be reported, The package of ethanolamine and its salt shall be declared

Summary:

2922199090. other amino-alcohols, other than those containing more than one kind of oxygen function, their ethers and esters; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

2-Aminoethyl hydrogen sulfate PrecioMás >>

| Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | S0445-25g |

2-Aminoethyl hydrogen sulfate |

926-39-6 | 98.0%(T) | 25g |

¥290.0 | 2022-06-10 | |

| Cooke Chemical | A0862712-25G |

2-Aminoethyl Hydrogen Sulfate |

926-39-6 | >98.0%(T) | 25g |

RMB 118.40 | 2025-02-20 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1129867-25g |

2-Aminoethyl hydrogen sulfate |

926-39-6 | 98% | 25g |

¥41.00 | 2024-04-25 | |

| TRC | A609545-250000mg |

2-Aminoethyl Sulfate |

926-39-6 | 250g |

$ 442.00 | 2023-04-19 | ||

| Enamine | EN300-81510-25.0g |

(2-aminoethoxy)sulfonic acid |

926-39-6 | 95% | 25.0g |

$58.0 | 2023-07-09 | |

| Enamine | EN300-81510-50.0g |

(2-aminoethoxy)sulfonic acid |

926-39-6 | 95% | 50.0g |

$94.0 | 2023-07-09 | |

| Life Chemicals | F0001-2229-2.5g |

2-Aminoethyl hydrogen sulfate |

926-39-6 | 95%+ | 2.5g |

$40.0 | 2023-09-07 | |

| Fluorochem | 226245-500g |

2-Aminoethyl hydrogen sulfate |

926-39-6 | 97% | 500g |

£104.00 | 2022-02-28 | |

| Enamine | EN300-81510-0.05g |

(2-aminoethoxy)sulfonic acid |

926-39-6 | 95% | 0.05g |

$19.0 | 2023-09-02 | |

| Enamine | EN300-81510-100.0g |

(2-aminoethoxy)sulfonic acid |

926-39-6 | 95% | 100.0g |

$172.0 | 2023-07-09 |

2-Aminoethyl hydrogen sulfate Métodos de producción

Synthetic Routes 1

Synthetic Routes 2

- Synthesis and physicochemical and antimicrobial properties of 2-(2-hydroxyalkylamino)ethanesulfonic acids, Nippon Kagaku Kaishi, 1982, (5), 824-9

Synthetic Routes 3

- Design and synthesis of 3-(1-phenylethyl)thiazolidine-2-thione derivatives with potential biological activities, Chemical Research in Chinese Universities, 2011, 27(3), 431-434

Synthetic Routes 4

- Method for preparing granular ethanolamine sulfate ester crystal by adding habit modifier and seed crystal slurry, China, , ,

Synthetic Routes 5

- Process for making biobased products from sugars, World Intellectual Property Organization, , ,

Synthetic Routes 6

- Synthesis of taurine by esterification of ethanolamine, Shiyou Huagong, 2002, 31(4), 279-282

Synthetic Routes 7

- Method for synthesizing 2-aminoethanol sulfate as precursor of taurine, China, , ,

Synthetic Routes 8

- Synthesis of taurine, Pharmaceutical Chemistry Journal, 2008, 42(3), 142-144

Synthetic Routes 9

- Synthesis and biological evaluation of thiazolidine-2-thione derivatives as novel xanthine oxidase inhibitors, PLoS One, 2022, 17(5),

Synthetic Routes 10

- Improved technology for synthesis of taurine, Huagong Jinzhan, 2005, 24(11), 1269-1272

Synthetic Routes 11

1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 10.7

- Process for preparing sulfuric acid monoesters of aminoalkanols, World Intellectual Property Organization, , ,

Synthetic Routes 12

Synthetic Routes 13

- Modification of Wenker's method of preparing ethylenimine, Journal of the American Chemical Society, 1947, 69,

Synthetic Routes 14

- Synthetic method and application of 3-benzyl-1,3-thiazole-2-thioketone, China, , ,

Synthetic Routes 15

- Circulating method for producing taurine from ethanolamine, China, , ,

Synthetic Routes 16

- Preparation method of branched polyethyleneimine and shale intercalation inhibitor, China, , ,

Synthetic Routes 17

1.2 Reagents: Carbon disulfide , Sodium hydroxide Solvents: Water ; rt; rt → 45 °C; 2 h, 45 °C; 45 °C → 55 °C

- Process for preparation of cysteamine hydrochloride via basic hydrolysis, China, , ,

Synthetic Routes 18

- Process for the preparation of cysteamine bitartrate and product so obtained, United States, , ,

Synthetic Routes 19

- Synthesis and biological activity of novel 2-thiazolidinone sulfonylurea derivatives, Zhejiang Gongye Daxue Xuebao, 2008, 36(5), 562-564

Synthetic Routes 20

- Formation and transformation of esters. LVI. Effect of sulfuric acid on amino alcohols, Helvetica Chimica Acta, 1964, 47(7), 2106-12

2-Aminoethyl hydrogen sulfate Raw materials

2-Aminoethyl hydrogen sulfate Preparation Products

2-Aminoethyl hydrogen sulfate Literatura relevante

-

1. Amino-alkanethiols from amino-alcohols via aminoalkyl sulphates and thiazolidinethionesTerence C. Owen J. Chem. Soc. C 1967 1373

-

2. 474. The ionization of ethyleneimine and polyethyleneimineE. J. Shepherd,J. A. Kitchener J. Chem. Soc. 1956 2448

-

Alexandre G. S. Prado,Luiza N. H. Arakaki,Claudio Airoldi Green Chem. 2002 4 42

-

4. Kinetics of formation of substituted styrene oxides by reaction of 2-aryl- and 1-aryl-2-halogenoethanols with aqueous alkaliAnthony C. Knipe J. Chem. Soc. Perkin Trans. 2 1973 589

-

5. Chapter 14. Biological chemistry. Part (iv) Enzyme chemistryM. C. Summers,D. C. Williams Annu. Rep. Prog. Chem. Sect. B: Org. Chem. 1977 74 432

Clasificación relacionada

- Disolventes y químicos orgánicos Compuestos Orgánicos ácidos orgánicos y derivados Ácidos orgánicos sulfúricos y sus derivados Monoésteres de ácido sulfúrico

- Disolventes y químicos orgánicos Compuestos Orgánicos ácidos orgánicos y derivados Ácidos orgánicos sulfúricos y sus derivados Ésteres de ácido sulfúrico Monoésteres de ácido sulfúrico

926-39-6 (2-Aminoethyl hydrogen sulfate) Productos relacionados

- 35189-96-9(Magnesium, chloro(3-methyl-2-butenyl)-)

- 1448058-20-5(N-cyclopropyl-N'-{2-hydroxy-2-4-(methylsulfanyl)phenylethyl}ethanediamide)

- 42351-67-7(1-(3-Chlorophenyl)-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one)

- 1783575-52-9(methyl2-(thian-3-yl)propan-2-ylamine)

- 2680871-65-0(2-{5,5-dimethyl-1-(prop-2-en-1-yloxy)carbonylpiperidin-2-yl}acetic acid)

- 2137447-64-2(3-(2,5-dioxopyrrolidin-1-yl)-2-(methylamino)butanamide)

- 2490426-50-9(1,1-bis(4-methylcyclohexyl)methanamine hydrochloride)

- 2171460-72-1(2-cyclobutyl-2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidoacetic acid)

- 54090-42-5(4-Chloro-2-(trifluoromethyl)benzene-1-sulfonyl chloride)

- 1353972-37-8(N*1*-Cyclopropyl-N*1*-(1-methyl-piperidin-3-ylmethyl)-ethane-1,2-diamine)